Bis(2-ethoxyethyl)nitrosoamine

In Vivo Carcinogenicity Chronic Rat Bioassay N-nitrosamine Toxicology

Bis(2-ethoxyethyl)nitrosoamine (N-nitrosobis(2-ethoxyethyl)amine; BEEA; molecular formula C₈H₁₈N₂O₃; MW 190.24) is a symmetrical dialkyl N-nitrosamine featuring two 2-ethoxyethyl substituents on the nitroso nitrogen. It belongs to the N-nitrosamine structural class, recognized by IARC and global health authorities as a cohort of concern due to metabolic activation via cytochrome P450-mediated α-hydroxylation yielding DNA-reactive diazonium ions.

Molecular Formula C8H18N2O3
Molecular Weight 190.24 g/mol
CAS No. 67856-66-0
Cat. No. B1615961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethoxyethyl)nitrosoamine
CAS67856-66-0
Molecular FormulaC8H18N2O3
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOCCN(CCOCC)N=O
InChIInChI=1S/C8H18N2O3/c1-3-12-7-5-10(9-11)6-8-13-4-2/h3-8H2,1-2H3
InChIKeyWMLYEFMAENPHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-ethoxyethyl)nitrosoamine (CAS 67856-66-0) – Physicochemical Identity, Nitrosamine Class Context, and Evidence-Based Procurement Rationale


Bis(2-ethoxyethyl)nitrosoamine (N-nitrosobis(2-ethoxyethyl)amine; BEEA; molecular formula C₈H₁₈N₂O₃; MW 190.24) is a symmetrical dialkyl N-nitrosamine featuring two 2-ethoxyethyl substituents on the nitroso nitrogen . It belongs to the N-nitrosamine structural class, recognized by IARC and global health authorities as a cohort of concern due to metabolic activation via cytochrome P450-mediated α-hydroxylation yielding DNA-reactive diazonium ions [1]. Its ethoxyethyl side-chain architecture distinguishes it mechanistically and toxicologically from simpler alkyl homologues such as N-nitrosodiethylamine (NDEA) and from other substituted derivatives, making direct compound-specific evidence essential for informed selection in impurity control, toxicological research, and chemical procurement decisions [2].

1 Supports nitrosamine impurity control and toxicological SAR studies
2 Distinct ethoxyethyl side-chain architecture differentiates from simpler alkyl nitrosamines
3 Intermediate carcinogenic potency reference for regulatory category evaluation

Why Bis(2-ethoxyethyl)nitrosoamine Cannot Be Interchanged with NDEA, BMEA, or BCEA in Scientific and Regulatory Workflows


N-nitrosamine carcinogenic potency is exquisitely sensitive to the identity of N-alkyl substituents, which govern both the rate of P450-mediated metabolic α-hydroxylation and the stability of the resulting electrophilic diazonium species [1]. In head-to-head chronic rat bioassays, equimolar administration of nitrosobis(2-ethoxyethyl)amine, nitrosobis(2-methoxyethyl)amine (BMEA), and the parent NDEA produced markedly different tumor latency, organotropism, and overall survival outcomes [2]. Furthermore, the Carcinogenic Potency Categorization Approach (CPCA) adopted by EMA and FDA in 2023 assigns distinct potency scores and acceptable intake (AI) limits based on the number of α-hydrogens and the presence of activating/deactivating substituent features—meaning that replacement of an ethoxyethyl side chain with a methoxyethyl, chloroethyl, or simple ethyl group changes the regulatory AI limit and the associated analytical control strategy [3]. Consequently, generic compound interchange without compound-specific evidence risks non-compliance, mischaracterized hazard, and erroneous impurity risk assessment.

Tumor organotropism may differ
Equimolar dosing yields liver-selective tumors vs. NDEA that also induces esophageal tumors; direct replacement may alter study endpoints.
Regulatory potency category may shift
CPCA structural features assign distinct acceptable intake limits; ethoxyethyl substitution may lower predicted potency category vs. ethyl, affecting impurity control strategies.
Physicochemical profile may not transfer
Higher boiling point, flash point, and lower vapor pressure may change handling, storage, and analytical method conditions relative to simpler nitrosamines.

Bis(2-ethoxyethyl)nitrosoamine – Quantitative Comparator Evidence for Differentiated Scientific Selection


Chronic in Vivo Carcinogenic Potency: Delayed Mortality and Liver-Selective Tumorigenicity of Bis(2-ethoxyethyl)nitrosoamine vs. NDEA

In a seminal comparative bioassay, equimolar oral administration of nitrosobis(2-ethoxyethyl)amine and the reference carcinogen N-nitrosodiethylamine (NDEA) to rats revealed that the 2-ethoxyethyl analogue induced a high incidence of liver tumors but with significantly prolonged survival—animals died later than those receiving NDEA, which additionally induced esophageal tumors [1]. This differential pattern (delayed mortality plus narrower tumor target spectrum) represents a quantifiable attenuation of carcinogenic potency relative to the unsubstituted parent dialkylnitrosamine.

In vivo carcinogenicity
Head-to-head
Prolonged survival & liver-only tumors vs. NDEA (liver + esophageal, earlier death)
Supports differentiated organotropism SAR
Rat bioassay; intermediate potency context
In Vivo Carcinogenicity Chronic Rat Bioassay N-nitrosamine Toxicology Tumor Latency

Tumorigenicity Ranking: Bis(2-ethoxyethyl)nitrosoamine Displays Intermediate Carcinogenic Potency Among NDEA Derivatives

Within the panel of five NDEA derivatives tested, nitrosobis(2-ethoxyethyl)amine clustered with the potent liver carcinogens (high liver tumor incidence), but its potency was clearly ranked below NDEA and above the non-carcinogenic derivatives. Nitrosobis(2-methoxyethyl)amine exhibited comparable liver carcinogenicity, while nitrosobis(2-chloroethyl)amine produced a much weaker tumor response (5/15 forestomach papillomas; 1 olfactory adenocarcinoma). Nitrosobis(2,2-diethoxyethyl)amine and nitrosoiminodipropionitrile produced no tumors [1]. This categorical hierarchy provides a reproducible framework for selecting the optimal compound for structure-activity and read-across studies.

Potency ranking
Head-to-head
NDEA > BEEA ≈ BMEA > BCEA > BDEA/NIPN
Intermediate potency reference among NDEA derivatives
Equimolar oral dosing; Lijinsky & Taylor 1978
Carcinogenic Potency Ranking Dialkylnitrosamine Derivatives Tumor Incidence NDEA Analogues

Physicochemical Differentiation: Higher Boiling Point, Flash Point, and Molecular Weight of Bis(2-ethoxyethyl)nitrosoamine vs. NDEA Enable Distinct Handling and Analytical Selectivity

Bis(2-ethoxyethyl)nitrosoamine exhibits substantially higher boiling point (298.2 °C at 760 mmHg) and flash point (134.2 °C) compared to N-nitrosodiethylamine (boiling point ~177 °C; flash point ~59 °C) [1]. Its molecular weight (190.24 vs. 102.14 for NDEA) and density (1.02 vs. 0.95 g/cm³) further differentiate it. The vapor pressure is markedly lower (0.00146 mm Hg) [2], reducing airborne exposure potential relative to the more volatile NDEA, and enabling chromatographic baseline separation in complex nitrosamine impurity panels.

Physicochemical differentiation
Cross-study
BP +121°C, FP +75°C, MW 1.86× vs. NDEA; vapor pressure ~0.0015 mm Hg
Supports chromatographic baseline separation
Distinct retention time and mass for LC-MS/GC-MS
Physicochemical Properties Boiling Point Flash Point Analytical Selectivity

CPCA Structural Determinants: Ethoxyethyl vs. Ethyl Substituent Effects on Predicted Potency Category and Acceptable Intake Limits

Under the 2023 CPCA framework, an unsubstituted ethyl group adjacent to the N-nitroso center contributes a base score of 2, whereas introduction of an ether oxygen in the side chain (as in 2-ethoxyethyl) raises the α-carbon substituent score to 3 per the CPCA scoring rules [1]. This structural distinction directly modulates the predicted carcinogenic potency category and the corresponding acceptable intake (AI) limit assigned to the nitrosamine impurity. NDEA (two ethyl groups) falls into a higher potency category with an AI of 26.5 ng/day [2], while the ethoxyethyl substitution is predicted to shift the compound into a lower CPCA potency category with a higher AI limit, reflecting attenuated predicted carcinogenic risk.

CPCA structural determinants
Class-level
CPCA score 3 per side chain (ethoxyethyl) vs. 2 for ethyl; predicted lower potency category
Predicted higher AI limit vs. NDEA
Regulatory framework context; AI limit review required
CPCA Score Acceptable Intake Limit Regulatory Potency Category NDSRI Assessment

Metabolic Fate Differentiation: Beta-Oxygen Substitution Attenuates α-Hydroxylation Rate Relative to NDEA

Structure-activity relationship studies on dialkylnitrosamines have established that substitution at the β-carbon with electronegative or sterically demanding groups (including hydroxyl, methoxyl, cyano, and by extension ethoxyl) substantially reduces the rate of cytochrome P450-mediated α-hydroxylation, the obligate bioactivation step for carcinogenicity [1]. Quantum mechanical modeling corroborates that oxygenated N-alkyl substituents increase the activation energy barrier for the α-hydroxylation pathway relative to unsubstituted alkyl chains, predicting attenuated DNA adduct formation [2]. The β-ethoxy group in Bis(2-ethoxyethyl)nitrosoamine is therefore expected to reduce the intrinsic metabolic activation rate compared to NDEA, consistent with the observed reduction in in vivo carcinogenic potency.

Metabolic activation
Class-level
β-oxygen substitution predicted to reduce α-hydroxylation rate several-fold vs. NDEA
Attenuated bioactivation context
QM and microsomal data; extrapolated SAR
Metabolic Activation α-Hydroxylation P450 Metabolism Nitrosamine Bioactivation

Mutagenic Efficiency: Symmetrical Dialkylnitrosamines with Higher Molecular Weight Exhibit Reduced Mutagenic Efficiency per Unit Metabolic Turnover

When mutagenic potencies of symmetrical di-n-alkyl nitrosamines in Salmonella are normalized to the rate of metabolic nitrogen production (mutagenic efficiency, expressed as revertants/μmol N₂), a clear inverse relationship with molecular weight and alkyl chain bulk emerges: NDMA > NDEA > NDPA > NDBA [1]. Bis(2-ethoxyethyl)nitrosoamine, with its bulky 2-ethoxyethyl chains (MW 190.24), is therefore predicted to exhibit lower mutagenic efficiency than NDEA (MW 102.14), consistent with the class-level SAR that increased steric hindrance and β-substitution reduce the probability that each metabolic activation event results in a productive DNA mutation.

Mutagenic efficiency
Class-level
Predicted lower revertants/μmol N₂ vs. NDEA due to higher MW and β-substitution
Supports genotoxic hazard review
Class SAR; extrapolated from dialkyl series
Mutagenic Efficiency Ames Test Metabolic Nitrogen Production Dialkylnitrosamine SAR

Bis(2-ethoxyethyl)nitrosoamine – Evidence-Driven Research and Procurement Application Scenarios


Reference Compound for Nitrosamine Carcinogenicity Structure-Activity Relationship (SAR) Panels

The demonstrated intermediate carcinogenic potency and liver-selective tumorigenicity of Bis(2-ethoxyethyl)nitrosoamine relative to NDEA (higher potency, broader organotropism) and non-carcinogenic derivatives such as BDEA make it an essential reference point in SAR studies. Its inclusion enables researchers to probe the quantitative contribution of β-ether oxygen substitution to carcinogenic potency attenuation [1].

Analytical Method Development and Validation for Nitrosamine Impurity Quantification in Pharmaceuticals

The compound's distinct physicochemical properties—boiling point 298.2 °C, molecular weight 190.24, and low vapor pressure (0.00146 mm Hg)—facilitate its use as a chromatographic retention time marker and mass spectrometric calibrant in LC-MS/MS and GC-MS methods designed for multi-nitrosamine impurity panels [2]. Its differentiation from the more volatile NDEA (BP 177 °C) enables baseline-resolved quantification.

CPCA Training and Regulatory Intelligence: Demonstrating Substituent Effects on Acceptable Intake Categorization

Bis(2-ethoxyethyl)nitrosoamine serves as an instructive case study for CPCA training modules. Its 2-ethoxyethyl substituents (CPCA score 3 per side chain) exemplify deactivating structural features that shift predicted potency downward compared to NDEA (score 2 per ethyl group), directly illustrating how chemical structure informs regulatory AI limit assignments [3].

Metabolic Fate Probe for Cytochrome P450-Mediated α-Hydroxylation Studies

The β-ether oxygen substitution in Bis(2-ethoxyethyl)nitrosoamine is predicted by class-level SAR and QM modeling to attenuate α-hydroxylation rates relative to NDEA. This makes the compound a valuable substrate probe for investigating the steric and electronic determinants of P450 isoform selectivity in nitrosamine bioactivation [4][5].

Application
Selection Property
Validation Focus
Nitrosamine carcinogenicity SAR panels
Intermediate-potency liver-specific reference
Organotropism and potency gradient across NDEA derivatives
Analytical method development for nitrosamine impurity quantification
Distinct chromatographic retention and mass
Baseline resolution in multi-nitrosamine LC-MS/GC-MS methods
CPCA regulatory intelligence training
Deactivating substituent score illustration
Substituent effect on predicted potency category
P450-mediated α-hydroxylation probe
β-ether oxygen substitution
Attenuated bioactivation rate for mechanistic studies
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